(3,5-dichloro-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(3,5-dichloro-2-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C15H17Cl3N2O and its molecular weight is 347.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.040646 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Complex Formation
Studies have explored the synthesis of pendant-arm macrocyclic ligands containing 2-pyridylmethyl arms, leading to the formation of complexes with various metals such as nickel(II), copper(II), cobalt(II), and zinc(II). The structural elucidation of these complexes, including their crystal structures and NMR spectra, suggests significant potential in coordination chemistry and materials science (Alcock et al., 1988).
Ligand Design and Catalytic Activity
Research into hexadentate N3O3 amine phenol ligands for Group 13 metal ions has demonstrated the importance of intrastrand and interstrand hydrogen bonds in stabilizing polydentate tripodal amine phenols. These findings have implications for the design of ligands with specific coordination environments and potential applications in catalysis and material science (Liu et al., 1993).
Antimicrobial Properties
The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity showcases the potential of these compounds in developing new antimicrobial agents. The structure-activity relationships derived from these studies can guide the design of compounds with enhanced efficacy against various bacterial and fungal strains (Patel et al., 2011).
Luminescent Properties and Metal Complexation
The synthesis and characterization of tripodal LnIII complexes have been studied, highlighting their luminescent properties. These complexes exhibit potential applications in optical materials and sensors, owing to their specific luminescence characteristics when coordinated with different lanthanide ions (Wong et al., 2004).
Catalytic and Inhibitory Activities
Research on Schiff bases derived from 2-aminopyridine has explored their electronic spectra and inhibitory activity against various microorganisms. These compounds' ability to inhibit growth in certain bacteria suggests potential applications in developing new antimicrobial and antifungal agents, with the possibility of tailoring their properties through structural modification (Dueke-Eze et al., 2011).
Properties
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O.ClH/c1-2-20-15-11(7-12(16)8-14(15)17)9-18-10-13-5-3-4-6-19-13;/h3-8,18H,2,9-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUSOYMNBYVZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CC=N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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